molecular formula C6H13ClN2O B11916905 1-Aminoazepan-2-one hydrochloride

1-Aminoazepan-2-one hydrochloride

Cat. No.: B11916905
M. Wt: 164.63 g/mol
InChI Key: YRJFPMQIWCPLDL-UHFFFAOYSA-N
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Description

1-Aminoazepan-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of azepanone, a seven-membered lactam ring, and contains an amino group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminoazepan-2-one hydrochloride can be synthesized through multiple steps. One common method involves the reduction of 3-aminoazepan-2-one using reducing agents such as sodium borohydride (NaBH4) in the presence of catalysts like aluminum chloride (AlCl3) or calcium chloride (CaCl2). The reaction is typically carried out in solvents such as tetrahydrofuran (THF) or isopropyl ether (IPE) to achieve high purity and yield .

Industrial Production Methods: Industrial production of this compound often involves the cyclization of L-lysine hydrochloride in the presence of sodium hydroxide (NaOH) and hexanol. The mixture is heated to reflux, and water is removed using a Dean-Stark trap. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 1-Aminoazepan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Aminoazepan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-aminoazepan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    3-Aminoazepan-2-one: A closely related compound with similar structural features but different reactivity.

    6-Aminoazepan-2-one hydrochloride: Another derivative with an amino group at a different position on the ring.

    Azepan-2-one: The parent compound without the amino group.

Uniqueness: 1-Aminoazepan-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

1-aminoazepan-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c7-8-5-3-1-2-4-6(8)9;/h1-5,7H2;1H

InChI Key

YRJFPMQIWCPLDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)N.Cl

Origin of Product

United States

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